![molecular formula C21H25FN2O3S B2425605 N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide CAS No. 1384815-19-3](/img/structure/B2425605.png)
N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide, commonly known as F13714, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
F13714 exerts its therapeutic effects by modulating the activity of dopamine and serotonin receptors in the brain. Specifically, F13714 acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism of action may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that F13714 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. F13714 has been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects. F13714 has also been shown to have minimal effects on other neurotransmitter systems, such as norepinephrine and acetylcholine, which may contribute to its favorable side effect profile.
Avantages Et Limitations Des Expériences En Laboratoire
F13714 has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and serotonin receptors, as well as its favorable pharmacokinetic profile. However, F13714 has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several potential future directions for the study of F13714, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of F13714 and its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and substance use disorders. Finally, the development of novel delivery methods, such as nanoparticles or prodrugs, may improve the efficacy and tolerability of F13714 in clinical settings.
Méthodes De Synthèse
F13714 has been synthesized using various methods, including the reaction of piperidine with 4-fluorobenzyl chloride, followed by the reaction with 2-phenylethene-1-sulfonyl chloride. Another method involves the reaction of 4-fluorophenethylamine with 4-piperidone, followed by the reaction with 2-phenylethene-1-sulfonyl chloride. Both methods have been successful in synthesizing F13714 with high yields.
Applications De Recherche Scientifique
F13714 has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and analgesic agent. Studies have shown that F13714 has potent binding affinity for dopamine D2 and serotonin 5-HT1A receptors, which are associated with the regulation of mood, behavior, and pain perception. F13714 has also been shown to have a low affinity for other receptors, such as alpha-adrenergic and histamine H1 receptors, which may contribute to its favorable side effect profile.
Propriétés
IUPAC Name |
N-[1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c22-19-6-8-21(9-7-19)27-16-15-24-13-10-20(11-14-24)23-28(25,26)17-12-18-4-2-1-3-5-18/h1-9,12,17,20,23H,10-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQYRWDVBYYRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)CCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


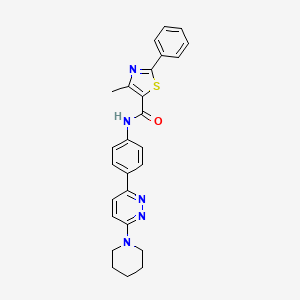
![2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2425526.png)
![7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2425527.png)
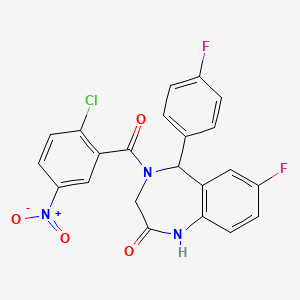
![N-[4-(Azepane-1-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2425530.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425531.png)
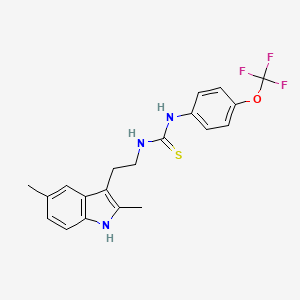
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide](/img/structure/B2425534.png)
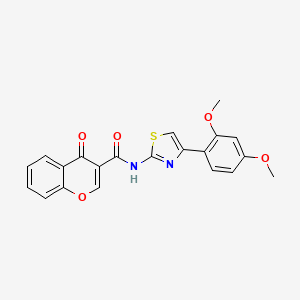
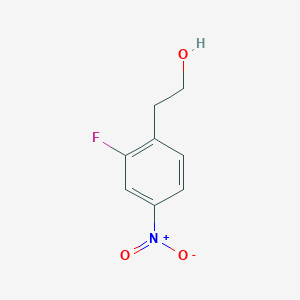
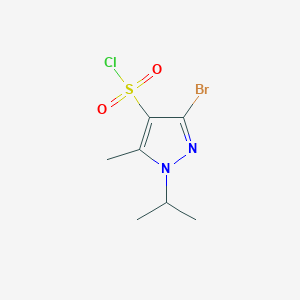
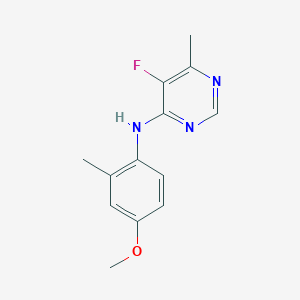
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)